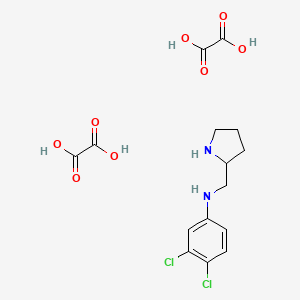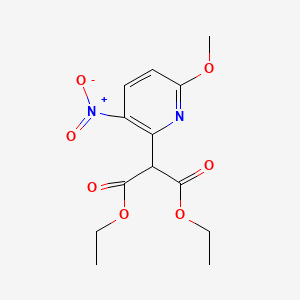
Dimethyl 4-amino-3-nitrobenzene-1,2-dioate
Descripción general
Descripción
Dimethyl 4-amino-3-nitrobenzene-1,2-dioate, also known as DANTON, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DANTON is a yellow crystalline powder that is soluble in many organic solvents. It is a nitroaromatic compound that contains both an amino group and a carboxylic acid group, making it a versatile molecule for chemical modification.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- In-Situ Cryocrystallization : Dimethyl derivatives of nitrobenzene like 1,2-dimethyl-3-nitrobenzene exhibit interesting crystal structures, particularly when analyzed through in-situ cryocrystallization techniques. This study focuses on the weak interactions present in the crystal structures of these compounds (Sparkes, Sage, & Yufit, 2014).
Chemical Synthesis and Reactions
- Rearomatization and Nitro-Group Migration : The nitration of dimethyl nitrobenzene, leading to compounds like 1,2-dimethyl-4-nitrobenzene, can result in the formation of adducts that undergo rearomatization and nitro-group migration. Such reactions are crucial in understanding the chemical behavior of nitrobenzene derivatives (Fischer & Iyer, 1980).
- Reactions in Alkaline Media : The interactions of nitrobenzene derivatives, including dimethyl compounds, with bases have been studied using proton magnetic resonance spectroscopy. This research provides insights into the chemical behavior and structural transformations of these compounds in alkaline conditions (Crampton & Gold, 1966).
Solubility and Extraction Techniques
- Enhanced Solubility and Hydrotropy Technique : The solubility of amino nitrobenzene derivatives in various concentrations of hydrotropes such as sodium benzoate and dimethyl benzamide has been explored. This study is significant in understanding the solubilization and extraction processes of these compounds (Dhinakaran, Morais, & Gandhi, 2012).
Material Science and Sensing Applications
- Luminescent Europium–Organic Framework : A study on a microporous hexanuclear europium cluster-based Metal-Organic Framework (MOF) demonstrates its potential as a highly selective and sensitive bifunctional luminescence sensor. This MOF can detect nitrobenzene and 4-aminophenol, showing the application of nitrobenzene derivatives in sensing technologies (Gao et al., 2017).
Analytical and Environmental Chemistry
- Electrochemical Reduction Studies : The electrochemical reduction of nitrobenzene and related compounds has been analyzed in ionic liquids. These studies are significant for understanding the electrochemical properties of nitrobenzene derivatives and their potential environmental impact (Silvester et al., 2006).
Propiedades
IUPAC Name |
dimethyl 4-amino-3-nitrobenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-17-9(13)5-3-4-6(11)8(12(15)16)7(5)10(14)18-2/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCZLGPQSKPJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)N)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334261 | |
| Record name | Dimethyl 4-amino-3-nitrophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-amino-3-nitrobenzene-1,2-dioate | |
CAS RN |
52412-59-6 | |
| Record name | Dimethyl 4-amino-3-nitrophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















